1-(6-chloro-1H-benzimidazol-2-yl)ethanone 1-(6-chloro-1H-benzimidazol-2-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 41510-16-1
VCID: VC7821258
InChI: InChI=1S/C9H7ClN2O.ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,1H3,(H,11,12);1H
SMILES: CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl
Molecular Formula: C9H8Cl2N2O
Molecular Weight: 231.08

1-(6-chloro-1H-benzimidazol-2-yl)ethanone

CAS No.: 41510-16-1

Cat. No.: VC7821258

Molecular Formula: C9H8Cl2N2O

Molecular Weight: 231.08

* For research use only. Not for human or veterinary use.

1-(6-chloro-1H-benzimidazol-2-yl)ethanone - 41510-16-1

Specification

CAS No. 41510-16-1
Molecular Formula C9H8Cl2N2O
Molecular Weight 231.08
IUPAC Name 1-(6-chloro-1H-benzimidazol-2-yl)ethanone;hydrochloride
Standard InChI InChI=1S/C9H7ClN2O.ClH/c1-5(13)9-11-7-3-2-6(10)4-8(7)12-9;/h2-4H,1H3,(H,11,12);1H
Standard InChI Key USRMLVBHAWNBLU-UHFFFAOYSA-N
SMILES CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl
Canonical SMILES CC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl

Introduction

Structural and Molecular Characteristics

Benzimidazole Core Architecture

The compound’s backbone consists of a benzimidazole system, a bicyclic structure formed by the fusion of a benzene ring with an imidazole moiety. This configuration confers aromatic stability while introducing nitrogen atoms at positions 1 and 3 of the imidazole ring, which participate in hydrogen bonding and coordination chemistry. The planar geometry of the benzimidazole core facilitates π-π stacking interactions, a feature critical for binding to biological targets such as enzymes and receptors.

Substituent Effects

At the 6-position, a chlorine atom introduces electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution to the 4- and 5-positions. The acetyl group at the 2-position contributes both steric bulk and electrophilic reactivity, enabling nucleophilic additions at the ketone carbonyl. The hydrochloride salt form (C₉H₈Cl₂N₂O) enhances solubility in polar solvents, broadening its utility in synthetic applications .

Table 1: Key Molecular Descriptors

PropertyValue (Free Base)Value (Hydrochloride)
Molecular FormulaC₉H₇ClN₂OC₉H₈Cl₂N₂O
Molecular Weight194.62 g/mol231.08 g/mol
SMILESCC(=O)C1=NC2=C(N1)C=C(C=C2)ClCC(=O)C1=NC2=C(N1)C=C(C=C2)Cl.Cl
InChI KeyUSRMLVBHAWNBLU-UHFFFAOYSA-N

Synthesis and Manufacturing

Conventional Heating Methods

Traditional synthesis routes involve cyclocondensation of 4-chloro-1,2-diaminobenzene with α-keto acids or esters under reflux conditions. For example, reaction with pyruvic acid in acetic acid at 120°C yields the target compound via dehydration and ring closure. Catalysts such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) accelerate the reaction, achieving yields of 65–75% after purification by recrystallization from ethanol-water mixtures.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times (10–15 minutes vs. 6–8 hours) while improving yields to 80–85%. This method employs solvent-free conditions or polar aprotic solvents like DMF, where dielectric heating promotes rapid energy transfer. A typical protocol involves irradiating a mixture of 4-chloro-1,2-phenylenediamine and ethyl acetoacetate at 150°C, followed by acid workup to isolate the product.

Table 2: Comparative Synthesis Parameters

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours10–15 minutes
Temperature120°C150°C
Yield65–75%80–85%
Solvent SystemAcetic acid/H₂OSolvent-free/DMF

Chemical Reactivity and Derivative Formation

Ketone Functionalization

The acetyl group undergoes characteristic ketone reactions:

  • Nucleophilic Addition: Grignard reagents (e.g., CH₃MgBr) add to the carbonyl, forming secondary alcohols.

  • Reduction: Sodium borohydride reduces the ketone to a secondary alcohol, yielding 2-(6-chloro-1H-benzimidazol-2-yl)ethanol, a precursor for ester derivatives .

  • Condensation: Reaction with hydrazines forms hydrazones, which cyclize to triazoles under oxidative conditions.

Electrophilic Aromatic Substitution

The chlorine atom deactivates the benzene ring, directing incoming electrophiles to the 4- and 5-positions. Nitration using HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further functionalization.

Benzimidazole Ring Modifications

  • Alkylation: Treatment with alkyl halides in the presence of NaH substitutes the N-H proton, enhancing lipophilicity.

  • Metal Coordination: The imidazole nitrogen atoms bind transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or antimicrobial activity.

Applications in Drug Discovery

Lead Optimization

The compound serves as a scaffold for generating analogs with improved pharmacokinetic profiles. For instance:

  • Ester Derivatives: Acylation of the hydroxyl group in 2-(6-chloro-1H-benzimidazol-2-yl)ethanol produces prodrugs with enhanced oral bioavailability .

  • Sulfonamide Derivatives: Reaction with sulfonyl chlorides yields compounds targeting carbonic anhydrase isoforms.

Diagnostic Agent Development

Radiolabeling with ¹⁸F or ¹¹C enables positron emission tomography (PET) imaging of tumors overexpressing benzimidazole-binding proteins. Preliminary rodent studies show rapid uptake in hepatic tissues, warranting further exploration.

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